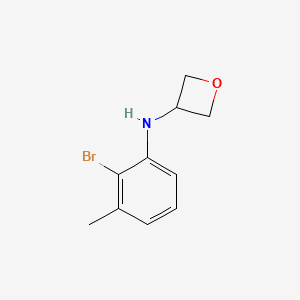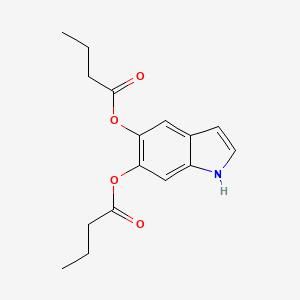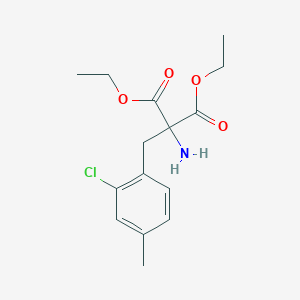![molecular formula C22H21N5S B12932063 6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine CAS No. 37154-86-2](/img/structure/B12932063.png)
6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzhydrylthio group at the 6th position and a pyrrolidin-1-yl group at the 9th position of the purine ring. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors such as formamidine and cyanamide derivatives.
Introduction of the Benzhydrylthio Group: The benzhydrylthio group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable thiol reagent.
Introduction of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and an appropriate leaving group on the purine core.
Industrial Production Methods
Industrial production of 6-(benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any oxidized forms back to the thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydrylthio group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzhydryl chloride, thiol reagents, pyrrolidine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioether.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzhydrylthio group and pyrrolidin-1-yl group contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzhydryloxy)-9-(pyrrolidin-1-yl)-9H-purine: Similar structure with an oxygen atom replacing the sulfur atom.
6-(Benzhydrylamino)-9-(pyrrolidin-1-yl)-9H-purine: Similar structure with an amino group replacing the sulfur atom.
6-(Benzhydrylthio)-9-(morpholin-1-yl)-9H-purine: Similar structure with a morpholine ring replacing the pyrrolidine ring.
Uniqueness
6-(Benzhydrylthio)-9-(pyrrolidin-1-yl)-9H-purine is unique due to the presence of both the benzhydrylthio and pyrrolidin-1-yl groups, which contribute to its distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
37154-86-2 |
|---|---|
Fórmula molecular |
C22H21N5S |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
6-benzhydrylsulfanyl-9-pyrrolidin-1-ylpurine |
InChI |
InChI=1S/C22H21N5S/c1-3-9-17(10-4-1)20(18-11-5-2-6-12-18)28-22-19-21(23-15-24-22)27(16-25-19)26-13-7-8-14-26/h1-6,9-12,15-16,20H,7-8,13-14H2 |
Clave InChI |
LPSCBBXKHTXRER-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)N2C=NC3=C2N=CN=C3SC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


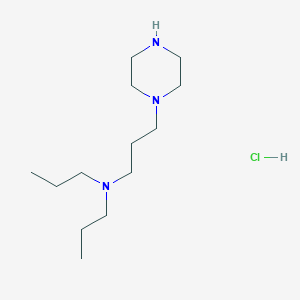


![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)

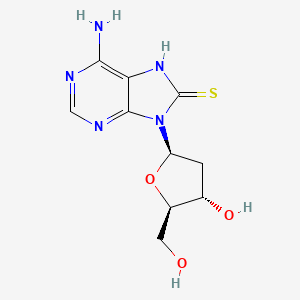
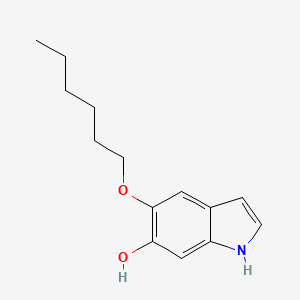
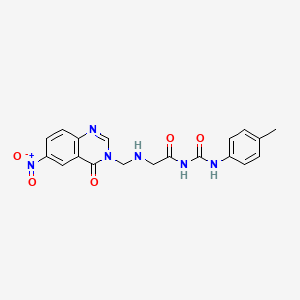
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
